N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O4 and its molecular weight is 392.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring, methoxy groups, and a trifluoromethyl substituent. Its molecular formula is C17H16F3N2O3, highlighting the presence of multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The introduction of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds .
- In one study, compounds with methoxy and trifluoromethyl substitutions demonstrated improved antiproliferative activity against MCF-7 cells, suggesting that this compound may also possess similar properties .
-
Antimicrobial Activity :
- The compound's structural characteristics suggest potential antimicrobial properties. Similar oxazole derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with trifluoromethyl substitutions often exhibit enhanced antibacterial effects due to increased lipophilicity, which aids in membrane penetration .
- A study reported that certain oxazole derivatives showed minimal inhibitory concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Induction of apoptosis |
Similar oxazole derivative | A549 | 10 | Inhibition of cell cycle progression |
Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This mechanism is particularly significant in targeting resistant cancer phenotypes .
Antimicrobial Studies
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
Similar oxazole derivative | S. aureus | 2 |
The antimicrobial efficacy was assessed using standard broth microdilution methods, revealing that the presence of trifluoromethyl groups significantly enhances the activity against pathogenic bacteria .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-13-6-3-11(4-7-13)16-10-23-18(28-16)17(25)24-14-9-12(19(20,21)22)5-8-15(14)27-2/h3-10H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQNXDQCHQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.